An In-Depth Technical Guide to 1-Acetyl-3-azetidinecarboxylic Acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-Acetyl-3-azetidinecarboxylic Acid: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced pharmacological profiles—improved potency, selectivity, metabolic stability, and solubility—is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can pre-organize appended functional groups for optimal interaction with biological targets, often leading to improved binding affinity and reduced off-target effects. Furthermore, the introduction of the sp³-rich azetidine motif can disrupt planarity, increase aqueous solubility, and enhance metabolic stability, properties highly desirable in drug candidates.[2]
This guide provides a comprehensive technical overview of 1-Acetyl-3-azetidinecarboxylic acid , a bifunctional building block that combines the structural advantages of the azetidine core with the synthetic versatility of both a carboxylic acid and a tertiary amide. This strategic combination makes it a valuable intermediate for the synthesis of complex molecular architectures aimed at a wide range of therapeutic targets.[3] We will delve into its core chemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications and reactivity profile, offering researchers and drug development professionals a practical resource for leveraging this important molecule.
Core Chemical and Physical Properties
1-Acetyl-3-azetidinecarboxylic acid is a white to off-white solid at room temperature.[4] The presence of both a hydrogen-bond donating carboxylic acid and a hydrogen-bond accepting amide and carbonyl oxygen makes it soluble in polar solvents.[4] The key physicochemical properties are summarized below.
| Property | Value | Source/Comment |
| CAS Number | 97628-91-6 | [4] |
| Molecular Formula | C₆H₉NO₃ | [5] |
| Molecular Weight | 143.14 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | ~135-140 °C (estimated) | Estimated based on related structures. The parent azetidine-3-carboxylic acid has a much higher melting point (>280 °C with decomposition) due to its zwitterionic nature.[6] N-acetylation prevents zwitterion formation, leading to a lower expected melting point. |
| pKa | ~3.5 - 4.5 (estimated) | Estimated for the carboxylic acid group. This is in the typical range for a carboxylic acid alpha to a tertiary amine. The parent azetidine-3-carboxylic acid has a pKa around 2.74.[7] |
| Solubility | Soluble in polar solvents (e.g., water, methanol, DMSO). | [4] |
Spectroscopic Characterization: A Predicted Profile
¹H NMR Spectroscopy (500 MHz, D₂O)
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δ ~4.4-4.6 ppm (t, 2H): Protons on one of the azetidine ring carbons adjacent to the nitrogen, deshielded by the acetyl group.
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δ ~4.2-4.4 ppm (t, 2H): Protons on the other azetidine ring carbon adjacent to the nitrogen. The two sets of methylene protons on the ring may appear as two distinct triplets or a more complex multiplet depending on the solvent and conformation.
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δ ~3.6-3.8 ppm (quintet, 1H): The proton on the carbon bearing the carboxylic acid group.
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δ ~2.1 ppm (s, 3H): The three protons of the acetyl methyl group.
¹³C NMR Spectroscopy (125 MHz, D₂O)
-
δ ~178-180 ppm: Carboxylic acid carbonyl carbon.
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δ ~174-176 ppm: Amide carbonyl carbon.
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δ ~55-58 ppm: Azetidine ring methylene carbons (CH₂).
-
δ ~35-38 ppm: Azetidine ring methine carbon (CH).
-
δ ~22-24 ppm: Acetyl methyl carbon.
Infrared (IR) Spectroscopy
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~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing a broad absorption due to hydrogen bonding.
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~1730-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.
-
~1650-1620 cm⁻¹ (strong): C=O stretch of the tertiary amide carbonyl (Amide I band).
Mass Spectrometry (MS)
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[M+H]⁺: Expected at m/z 144.0604
-
[M-H]⁻: Expected at m/z 142.0459
-
Fragmentation: Expect to see loss of CO₂ (44 Da) and the acetyl group (43 Da).
Synthesis Protocol: A Reliable, Two-Stage Approach
The synthesis of 1-Acetyl-3-azetidinecarboxylic acid can be efficiently achieved through a two-stage process starting from commercially available precursors. The first stage involves the synthesis of the core scaffold, azetidine-3-carboxylic acid, followed by a straightforward N-acetylation.
Stage 1: Synthesis of Azetidine-3-carboxylic Acid
A robust method for the gram-scale synthesis of azetidine-3-carboxylic acid starts from diethyl bis(hydroxymethyl)malonate, as detailed in various patents and publications.[8] This method avoids the use of highly toxic reagents like epichlorohydrin or cyanide.
Experimental Protocol (Stage 1):
-
Activation: To a cooled (0 °C) solution of diethyl bis(hydroxymethyl)malonate in dichloromethane (CH₂Cl₂), slowly add trifluoromethanesulfonic anhydride and a non-nucleophilic base like pyridine or 2,6-lutidine. The reaction is monitored by TLC for the consumption of the starting diol.
-
Causality: The hydroxyl groups are poor leaving groups. Conversion to triflates transforms them into excellent leaving groups, facilitating the subsequent intramolecular cyclization.
-
-
Cyclization: To the in-situ generated bis-triflate, add benzylamine. The reaction mixture is stirred, allowing the intramolecular cyclization to proceed, forming the N-benzylated azetidine ring.
-
Causality: Benzylamine acts as both the nucleophile to form the ring and provides a stable protecting group for the nitrogen, which can be easily removed in a later step.
-
-
Purification and Decarboxylation: After an aqueous workup, the crude N-benzyl-azetidine-3,3-dicarboxylate is purified and then subjected to decarboxylation. A common method is heating with a salt like lithium chloride in a polar aprotic solvent such as DMSO.
-
Hydrolysis and Deprotection: The resulting mono-ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH followed by acidic workup). The N-benzyl protecting group is then removed via hydrogenolysis (H₂ gas with a palladium on carbon catalyst) to yield azetidine-3-carboxylic acid.
-
Self-Validation: The final product of this stage should be a white solid with a very high melting point, confirming its zwitterionic nature. Its identity can be confirmed by comparing its NMR spectrum to literature values for azetidine-3-carboxylic acid.
-
Stage 2: N-Acetylation of Azetidine-3-carboxylic Acid
This is a standard N-acetylation reaction.
Experimental Protocol (Stage 2):
-
Reaction Setup: Suspend azetidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and dioxane, or acetic acid).
-
Reagent Addition: Cool the suspension in an ice bath and add a base such as triethylamine or sodium bicarbonate, followed by the slow, portion-wise addition of acetic anhydride.
-
Causality: The base is required to neutralize the carboxylic acid and the acidic byproduct of the reaction, allowing the nucleophilic nitrogen of the azetidine to attack the acetic anhydride.
-
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The reaction is then acidified with an acid like HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by recrystallization or silica gel chromatography to yield pure 1-Acetyl-3-azetidinecarboxylic acid.
-
Self-Validation: The final product should have a significantly lower melting point than the starting material. Its purity and identity are confirmed using the spectroscopic methods outlined previously (NMR, IR, MS).
-
Applications in Drug Discovery and Reactivity Profile
The true value of 1-Acetyl-3-azetidinecarboxylic acid lies in its utility as a versatile building block. Its bifunctional nature allows for orthogonal chemical modifications.
-
Peptide and Peptidomimetic Synthesis: The carboxylic acid moiety is a handle for standard amide bond formation using common coupling reagents (e.g., HATU, EDCI, DCC). This allows its incorporation into peptide chains, where the rigid azetidine backbone can enforce specific turns or conformations, a strategy used to enhance biological activity and stability.[9]
-
Scaffold Decoration: The carboxylic acid can be converted into a variety of other functional groups. For instance, reduction can yield the corresponding primary alcohol, which can then be further functionalized. Esterification provides another route for diversification.
-
Tertiary Amide as a Stable Linker: The N-acetyl group is a stable tertiary amide, generally unreactive under many synthetic conditions. This allows for extensive chemical modification at the C-3 position without disturbing the N-1 substituent. However, under harsh reducing conditions (e.g., with LiAlH₄), it can be reduced to an N-ethyl group.
The azetidine scaffold itself has been incorporated into numerous FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , highlighting the industry's acceptance and the proven benefits of this structural motif in improving pharmacokinetic properties.[1] 1-Acetyl-3-azetidinecarboxylic acid serves as a readily available starting material for the synthesis of analogs of such complex molecules.
Conclusion
1-Acetyl-3-azetidinecarboxylic acid is more than just a simple chemical; it is a strategically designed building block that offers a pre-validated solution to many of the challenges faced in modern medicinal chemistry. Its constrained four-membered ring imparts favorable physicochemical properties, while its dual functionality provides the synthetic handles necessary for the construction of complex and novel drug candidates. The robust synthetic routes and clear spectroscopic profile outlined in this guide provide researchers with the foundational knowledge required to confidently incorporate this valuable scaffold into their discovery programs, paving the way for the next generation of innovative therapeutics.
References
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LookChem. Cas 97628-91-6,1-Acetyl-3-azetidinecarboxylic acid. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online January 5, 2026. [Link]
-
Synthesis of azetidine-3-carboxylic acid. (1972). The Journal of Organic Chemistry. [Link]
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Azetidinecarboxylic Acid in Polypeptide Synthesis. (n.d.). [Link]
-
Al-Zoubi, R. M., et al. (2017). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]
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The Chemical Properties and Synthesis Utility of Azetidinecarboxylic Acid. (2026). [Link]
- Block, P. F. (Inventor). (2004). Process for making azetidine-3-carboxylic acid.
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